molecular formula C11H15NO5 B14267671 Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate CAS No. 133683-69-9

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate

Katalognummer: B14267671
CAS-Nummer: 133683-69-9
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: DTELYWOOQDCZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate is a chemical compound characterized by the presence of a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .

Vorbereitungsmethoden

The synthesis of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.

Analyse Chemischer Reaktionen

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate can be compared with other similar compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological profile .

Eigenschaften

CAS-Nummer

133683-69-9

Molekularformel

C11H15NO5

Molekulargewicht

241.24 g/mol

IUPAC-Name

dimethyl 2-(2-oxo-2-pyrrolidin-1-ylethylidene)propanedioate

InChI

InChI=1S/C11H15NO5/c1-16-10(14)8(11(15)17-2)7-9(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3

InChI-Schlüssel

DTELYWOOQDCZJD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CC(=O)N1CCCC1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.